5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine
Description
Propriétés
IUPAC Name |
5-(1,3-benzodioxol-5-yloxymethyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c11-10-13-12-9(17-10)4-14-6-1-2-7-8(3-6)16-5-15-7/h1-3H,4-5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLQYWLPNBRCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC3=NN=C(O3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00680508 | |
| Record name | 5-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26377-39-9 | |
| Record name | 5-{[(2H-1,3-Benzodioxol-5-yl)oxy]methyl}-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00680508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Activité Biologique
5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine (commonly referred to as compound 1) is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The chemical structure of compound 1 is characterized by the presence of a benzodioxole moiety linked to an oxadiazole ring. The molecular formula is , and its structural representation can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | |
| SMILES | CNC1=NN=C(O1)C2=CC3=C(C=C2)OCO3 |
| InChI | InChI=1S/C10H9N3O3/c1-11-10... |
Biological Activity Overview
Research indicates that compound 1 exhibits various biological activities, including anticancer properties and potential neuroprotective effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to benzodioxole derivatives. For instance, a study on benzodioxole-based thiosemicarbazones revealed significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanism was primarily linked to the induction of apoptosis and disruption of mitochondrial membrane potential .
Key Findings:
- Cytotoxicity: Compound 1 showed promising cytotoxic effects against A549 and C6 cells while exhibiting low toxicity towards normal NIH/3T3 mouse embryonic fibroblast cells.
- Mechanism of Action: The compound was found to inhibit DNA synthesis and induce apoptosis in cancer cells through mitochondrial pathways .
Table 1: Summary of Biological Activities
| Activity | Effect | Cell Lines Tested |
|---|---|---|
| Cytotoxicity | Significant against A549 and C6 | A549, C6, NIH/3T3 |
| Apoptosis Induction | Increased early and late apoptosis | A549, C6 |
| AChE Inhibition | No significant activity observed | Not applicable |
Table 2: Comparative Cytotoxicity Data
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound 5 | 108.0 ± 3.53 | A549 |
| Compound 9 | 205.0 ± 5.0 | C6 |
| Compound 1 | Not determined | NIH/3T3 |
Case Studies
A notable case study involved the synthesis and evaluation of benzodioxole derivatives where compound 5 (related structure) was identified as a potent anticancer agent due to its ability to induce apoptosis in cancer cells while maintaining low toxicity in normal cells . This suggests that compounds structurally similar to compound 1 may also exhibit favorable therapeutic profiles.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and bioactivities of 5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine with related 1,3,4-oxadiazol-2-amine derivatives:
Key Observations
Substituent Effects on Bioactivity Alkyl Chains: Long alkyl chains (e.g., dodecyl in ) improve lipophilicity and membrane permeability but may reduce aqueous solubility. Aromatic/Heterocyclic Groups: Pyridyl (), benzimidazolyl (), and benzodioxole (target compound) substituents enhance π-π stacking or hydrogen-bonding interactions with biological targets. The benzodioxole group’s electron-rich nature may improve metabolic stability compared to halogenated analogs (e.g., ).
Cytotoxicity and Kinase Inhibition Pyridyl derivatives (e.g., compound 118) exhibit IC50 values comparable to erlotinib (1.5 µM vs. Kinase inhibitors like 5-(5-(1H-indol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3,4-oxadiazol-2-amine (compound 2) show nanomolar activity, highlighting the role of fused heterocycles in target engagement .
Metabolic and Electronic Properties
- The benzodioxole group in the target compound may offer superior metabolic stability compared to simpler aryl analogs (e.g., 4-fluorophenyl in ) due to reduced oxidative degradation.
- Alkyl-substituted derivatives (e.g., ) exhibit lower polarity, which could limit bioavailability despite enhanced membrane penetration.
Méthodes De Préparation
General Synthetic Strategy
The preparation of this compound typically involves:
- Synthesis or procurement of the appropriate hydrazide precursor bearing the 1,3-benzodioxol-5-yloxy substituent.
- Cyclization of the hydrazide intermediate to the 1,3,4-oxadiazole ring using dehydrating or cyclizing agents such as p-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine).
- Purification and characterization of the final oxadiazole product.
This approach is consistent with the synthesis of related 5-aryl-1,3,4-oxadiazol-2-amines, where hydrazides are key intermediates.
Detailed Synthetic Route
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Preparation of aryl hydrazide | Starting from the corresponding acid, esterification (e.g., Fischer esterification with methanol and catalytic sulfuric acid) followed by hydrazinolysis to yield the hydrazide | Moderate to high | Hydrazide bearing 1,3-benzodioxol-5-yloxy substituent synthesized or commercially obtained |
| 2 | Reaction with p-toluenesulfonyl chloride (3 eq.) and triethylamine (5 eq.) in dichloromethane (DCM) | Cyclization of hydrazide to form 1,3,4-oxadiazole ring | 41–100 | Yields vary depending on substituents; heterocyclic hydrazides often give lower yields |
| 3 | Purification by recrystallization or chromatography | Isolation of pure this compound | - | Confirmed by NMR, IR, elemental analysis |
This method aligns with the synthesis of 5-aryl-1,3,4-oxadiazol-2-amines reported in recent literature, where hydrazides are cyclized using p-toluenesulfonyl chloride and triethylamine to afford oxadiazoles in good yield.
Alternative Synthetic Approaches
While the above method is the most common, alternative approaches include:
- Cyclization using other dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA), though these are less commonly reported for this specific compound.
- Alkylation of 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-thiol derivatives with alkyl halides to introduce the oxy-methyl substituent, followed by amination steps to yield the target amine compound.
Research Findings and Analytical Data
Characterization
- NMR Spectroscopy: The 1H NMR spectra show characteristic signals for the benzodioxole ring protons and the methylene (-CH2-) group linking the benzodioxol moiety to the oxadiazole ring. The disappearance of hydrazide NH signals upon cyclization confirms ring closure.
- IR Spectroscopy: The oxadiazole ring formation is confirmed by characteristic absorption bands corresponding to C=N and C-O stretching vibrations.
- Elemental Analysis: Consistent with the molecular formula C15H11N3O3, confirming purity and structure.
Yields and Purity
- The cyclization step generally yields the oxadiazole product in moderate to excellent yields (41–100%), depending on the nature of the hydrazide precursor and reaction conditions.
- Purification typically involves recrystallization or chromatographic methods to achieve high purity suitable for biological testing or further synthetic transformations.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | 1,3-Benzodioxol-5-yloxy-substituted hydrazide |
| Cyclization Agent | p-Toluenesulfonyl chloride (3 equivalents) |
| Base | Triethylamine (5 equivalents) |
| Solvent | Dichloromethane (DCM) |
| Reaction Temperature | Room temperature to mild heating |
| Reaction Time | Several hours (typically 4–24 h) |
| Purification | Recrystallization or chromatography |
| Yield Range | 41–100% |
| Characterization | 1H NMR, 13C NMR, IR, elemental analysis |
Q & A
Basic: What are the optimal synthetic routes for 5-[(1,3-Benzodioxol-5-yloxy)methyl]-1,3,4-oxadiazol-2-amine, and how can reaction yields be improved?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of the 1,3-benzodioxole moiety followed by coupling with the oxadiazole core. Key steps include:
- Nucleophilic substitution : Reacting 1,3-benzodioxol-5-ol with a chloromethyl-oxadiazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
- Cyclization : Using hydrazine derivatives to form the oxadiazole ring, monitored by TLC or HPLC for intermediate purity .
To improve yields: - Optimize stoichiometry (e.g., 1.2 equivalents of 1,3-benzodioxol-5-ol to account for side reactions).
- Use anhydrous solvents and inert atmospheres to prevent hydrolysis of sensitive intermediates .
- Employ microwave-assisted synthesis for faster cyclization, reducing decomposition risks .
Advanced: How can structural stability of this compound under varying pH and temperature be systematically analyzed?
Methodological Answer:
Stability studies should integrate:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, followed by UPLC-MS to identify degradation products. The 1,3-benzodioxole ring is prone to hydrolysis under strongly acidic/basic conditions, necessitating pH-neutral storage .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Store the compound at –20°C in amber vials to prevent photodegradation .
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life at different temperatures, validated by accelerated stability testing (40°C/75% RH for 6 months) .
Basic: What characterization techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to verify the benzodioxole protons (δ 6.7–6.9 ppm) and oxadiazole C=N peaks (δ 155–160 ppm). The methylene bridge (–O–CH₂–) appears as a singlet near δ 4.5 ppm .
- Mass spectrometry (HRMS) : Confirm the molecular ion peak ([M+H]⁺) with <5 ppm error. Fragmentation patterns should align with the benzodioxole and oxadiazole moieties .
- X-ray crystallography : Resolve crystal packing and bond angles, particularly for the oxadiazole ring’s planarity and the benzodioxole’s dihedral angle .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized bioassays : Use cell lines with validated receptor expression (e.g., HEK293 for GPCR studies) and control for batch-to-batch compound purity (≥95% by HPLC) .
- Structure-activity relationship (SAR) studies : Compare activity of analogs (e.g., replacing the benzodioxole with a phenyl group) to isolate pharmacophore contributions .
- Molecular docking : Simulate binding modes with target proteins (e.g., kinases or oxidoreductases) using software like AutoDock Vina. Cross-validate with mutagenesis studies to confirm key residues .
Basic: What are the recommended storage conditions to maintain compound integrity?
Methodological Answer:
- Short-term storage : Dissolve in DMSO (10 mM aliquots) at –20°C, avoiding freeze-thaw cycles to prevent precipitation .
- Long-term storage : Lyophilize and store as a powder under argon at –80°C. Desiccate with silica gel to prevent hygroscopic degradation .
- Handling : Use glass vials instead of plastics to minimize adsorption losses. Confirm stability via annual HPLC reanalysis .
Advanced: What strategies are effective for designing derivatives with enhanced metabolic stability while retaining bioactivity?
Methodological Answer:
- Bioisosteric replacement : Substitute the benzodioxole oxygen with a sulfur atom (forming a benzothiazole) to reduce oxidative metabolism .
- Pro-drug approaches : Introduce ester or carbamate groups at the methylene bridge to enhance solubility and delay hepatic clearance .
- Metabolic profiling : Use liver microsomes (human/rat) to identify major CYP450-mediated metabolites. Block vulnerable sites (e.g., para positions on the benzodioxole) with fluorine or methyl groups .
Basic: How can researchers validate the purity of synthesized batches?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity ≥95% is acceptable for biological assays .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values to rule out inorganic impurities .
- Counter-synthesis : Compare spectral data (IR, NMR) with independently synthesized reference standards .
Advanced: What computational methods are suitable for predicting this compound’s interaction with novel biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate binding to unexplored targets (e.g., histone deacetylases) using AMBER or GROMACS. Analyze RMSD and binding free energy (MM-PBSA) over 100-ns trajectories .
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors on the oxadiazole) using Schrödinger’s Phase. Screen databases like ChEMBL for off-target effects .
- QSAR models : Train regression models on IC₅₀ data from analogs to predict activity against related enzymes (e.g., monoamine oxidases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
